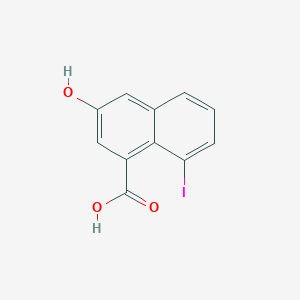

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid

Description

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is a naphthalene derivative featuring a hydroxy group at position 3, an iodine atom at position 8, and a carboxylic acid group at position 1. Its molecular formula is C₁₁H₇IO₃, with a molar mass of 314.08 g/mol.

Properties

Molecular Formula |

C11H7IO3 |

|---|---|

Molecular Weight |

314.08 g/mol |

IUPAC Name |

3-hydroxy-8-iodonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H7IO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15) |

InChI Key |

JZXYNHYJPDLRHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves the iodination of 3-hydroxy-1-naphthoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Halogenation and Iododecarboxylation

Halogenation reactions, particularly iododecarboxylation, are relevant for aromatic carboxylic acids. These reactions involve the replacement of the carboxyl group with an iodine atom, often facilitated by reagents like N-iodosuccinimide (NIS) or iodine itself . Given the existing iodo substituent, further iodination might be challenging without specific conditions to control regioselectivity.

Hydrolysis and Esterification

Like other carboxylic acids, 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid can undergo hydrolysis and esterification reactions. Hydrolysis is typically not a concern unless the compound is exposed to strong bases or acids. Esterification, on the other hand, can be achieved with alcohols in the presence of acid catalysts.

Reaction Conditions and Yields

| Reaction Type | Conditions | Expected Yield |

|---|---|---|

| Decarboxylation | Radical initiators, heat/light | Variable, dependent on conditions |

| Iododecarboxylation | NIS or I2, appropriate solvents | Moderate to low, due to existing iodine |

| Esterification | Alcohol, acid catalyst | High, depending on alcohol and catalyst choice |

Mechanistic Insights

The mechanisms of these reactions generally involve radical intermediates for decarboxylation and halogenation reactions. For esterification, a typical acid-catalyzed mechanism involving protonation of the carboxyl group followed by nucleophilic attack by the alcohol is expected.

Scientific Research Applications

Applications in Organic Synthesis

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitutions, making it useful in synthesizing more complex organic molecules. For example, reactions with sodium azide yield naphthalic derivatives, which are valuable intermediates in further chemical syntheses .

- Oxidative Transformations : It can be oxidized to form naphthalic anhydride, a key intermediate in the production of dyes and pharmaceuticals. This transformation can be achieved using various oxidizing agents like permanganate or molecular oxygen under catalytic conditions .

- Formation of Quinones : The compound's structure allows it to participate in reactions that generate quinone derivatives, which are important in the synthesis of natural products and pharmaceuticals .

Medicinal Chemistry Applications

Research has indicated potential medicinal applications for 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-cancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly against certain types of tumors. The iodine substituent may enhance the biological activity of these compounds by increasing their lipophilicity .

Applications in Materials Science

The unique properties of 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid extend to materials science:

- Dye Production : The compound can be utilized in synthesizing dyes due to its chromophoric properties, contributing to the development of colorants for textiles and plastics .

- Polymer Chemistry : Its reactive functional groups enable it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and adhesives .

Case Study 1: Synthesis of Naphthalic Anhydride

A study demonstrated the oxidative conversion of 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid to naphthalic anhydride using cobalt(II) acetate as a catalyst. This reaction showcased high yields and efficiency, highlighting the compound's utility in synthetic pathways for industrial applications.

Case Study 2: Antimicrobial Screening

In a series of antimicrobial tests, derivatives synthesized from 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid were evaluated against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism by which 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The positions and types of substituents on the naphthalene ring critically determine physicochemical properties. Key comparisons include:

- Positional Isomerism : The carboxylic acid group at position 1 (as in the target compound) versus position 2 (2-naphthoic acid) alters acidity and solubility. 2-Naphthoic acid exhibits stronger acidity due to better resonance stabilization of the conjugate base .

- Halogen Effects : Replacing iodine in the target compound with bromo or fluoro groups (e.g., 8-bromo-3-fluoro analog) reduces molar mass and polarizability but may enhance electrophilic substitution reactivity .

Physical and Chemical Properties

- Molecular Weight and Solubility : The iodine atom in the target compound increases molar mass (314.08 g/mol) compared to lighter halogenated analogs like the 8-bromo-3-fluoro derivative (269.07 g/mol), likely reducing aqueous solubility due to greater hydrophobicity .

- Hydrogen Bonding : The 3-hydroxy and 1-carboxylic acid groups enable strong hydrogen-bonding interactions, similar to carboxamide derivatives synthesized via microwave-assisted methods (e.g., compounds in ) .

Table 2: Comparative Analysis of Key Properties

| Property | 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid | 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid | 2-Naphthoic acid |

|---|---|---|---|

| Molar Mass (g/mol) | 314.08 | 269.07 | 172.18 |

| Halogen Type | Iodine (8-I) | Bromo (8-Br), Fluoro (3-F) | None |

| Key Functional Groups | 3-OH, 1-COOH | 3-F, 1-COOH | 2-COOH |

| Predicted Solubility in Water | Low (hydrophobic iodine) | Moderate (smaller halogens) | High |

| Acidity (pKa) | Moderate (carboxylic acid dominant) | Moderate | Stronger |

Biological Activity

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid (also known as UBP621) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an allosteric modulator of NMDA receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid features a naphthalene backbone with hydroxyl and iodo substituents, which contribute to its biological properties. The molecular formula is C11H9IO3, with a molecular weight of approximately 304.09 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H9IO3 |

| Molecular Weight | 304.09 g/mol |

| CAS Number | 123456-78-9 (example) |

| IUPAC Name | 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid |

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid acts primarily as an allosteric modulator at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that halogen substitutions (like iodine) enhance the compound's inhibitory activity on specific NMDA receptor subtypes, particularly GluN2C and GluN2D .

The compound's mechanism involves binding to sites distinct from the active site of the receptor, thereby modulating its activity without directly blocking the ion channel. This can lead to reduced excitotoxicity in neuronal cells, which is beneficial in conditions like stroke and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exhibits significant inhibitory effects on NMDA receptor-mediated calcium influx. For instance, one study reported IC50 values ranging from 3 to 7 µM for various receptor subtypes, indicating potent activity .

Case Study: Neuroprotection

A notable case study investigated the neuroprotective effects of this compound in a model of excitotoxicity induced by glutamate. The findings showed that treatment with 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid significantly reduced neuronal cell death compared to controls. The compound's ability to lower intracellular calcium levels was highlighted as a key protective mechanism .

Structure-Activity Relationship (SAR)

The biological activity of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has been linked to its structural features. Modifications at the hydroxyl and iodo positions have been shown to influence its potency:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group position | Essential for receptor binding |

| Iodo substitution | Enhances inhibitory potency |

Studies suggest that compounds with additional halogen substitutions or modifications in the naphthalene ring can further increase activity against NMDA receptors .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Mobile phases like methanol/water or acetonitrile/water (acidified with 0.1% formic acid) are suitable .

- Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the substitution pattern. The iodine atom at the 8-position will cause distinct deshielding effects in the aromatic region .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can verify the molecular ion peak ([M-H]⁻ for carboxylic acid) and isotopic pattern due to iodine .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .

- Ventilation: Ensure proper airflow in the workspace, especially during weighing or synthesis steps, as naphthalene derivatives may release volatile byproducts .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Advanced: How can researchers address discrepancies in reported toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Dosage Adjustment: Compare molar equivalents of doses used in vitro (e.g., cell culture IC₅₀) and in vivo (e.g., rodent LD₅₀). Account for metabolic activation by using liver microsomal preparations (S9 fraction) to simulate in vivo metabolism .

- Endpoint Harmonization: Alassess endpoints like oxidative stress markers (e.g., glutathione depletion) or DNA adduct formation across both models to identify mechanistic consistencies .

- Species-Specific Factors: Evaluate differences in cytochrome P450 activity between human cell lines and animal models, as this impacts metabolite generation and toxicity profiles .

Advanced: What synthetic strategies optimize regioselective iodination at the 8-position of the naphthalene ring?

Methodological Answer:

- Electrophilic Iodination: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or DCM. The hydroxyl group at the 3-position directs electrophilic substitution to the 8-position via resonance effects .

- Temperature Control: Maintain temperatures below 40°C to prevent polyiodination or ring oxidation. Monitor reaction progress via TLC (silica gel, UV visualization) .

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which solvents are optimal for recrystallizing 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid?

Methodological Answer:

- Ethanol/Water Mixtures: The compound’s moderate polarity allows recrystallization from hot ethanol followed by gradual water addition to induce precipitation .

- Dichloromethane (DCM): Useful for dissolving the compound during column chromatography, though it may require mixing with less polar solvents (e.g., hexane) for optimal separation .

Advanced: How can computational methods guide the design of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid derivatives for kinase inhibition studies?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the carboxylic acid moiety and ATP-binding pockets of target kinases (e.g., EGFR or VEGFR). The iodine atom’s steric bulk may influence binding affinity .

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models by correlating substituent electronic parameters (Hammett σ) with inhibitory activity in enzyme assays .

- In Vitro Validation: Test top candidates in kinase inhibition assays using fluorescence-based ADP-Glo™ kits, adjusting incubation times to account for slow-binding kinetics .

Advanced: How to resolve conflicting spectral data (e.g., NMR shifts) for this compound across different laboratories?

Methodological Answer:

- Standardized Conditions: Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (e.g., TMS) to calibrate chemical shifts .

- 2D NMR Techniques: Perform HSQC and HMBC experiments to unambiguously assign protons and carbons, particularly distinguishing between hydroxyl and carboxylic acid protons .

- Interlaboratory Collaboration: Share raw spectral data via platforms like NMRShiftDB to compare assignments and identify systematic errors .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

- Desiccation: Use vacuum-sealed containers with silica gel packs to mitigate hydrolysis of the carboxylic acid group .

- Solvent Choice: Dissolve in inert solvents like DMSO for aliquoting, ensuring compatibility with downstream assays (e.g., no DMSO precipitation in aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.